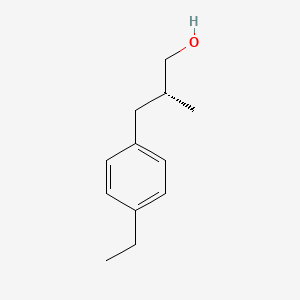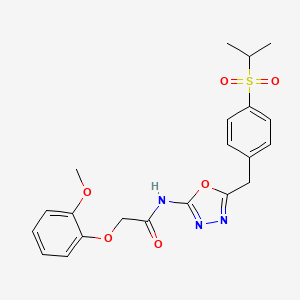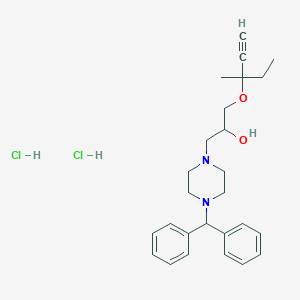![molecular formula C22H18N2O4S B2553397 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid CAS No. 2091737-71-0](/img/structure/B2553397.png)
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is a complex organic molecule that appears to be a derivative of pyridine-based heterocycles. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential synthetic pathways and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include the formation of pyridinium ylides, which are intermediates in the synthesis of pyrrole derivatives. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates described in the first paper involves a relay catalytic cascade reaction starting from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the thiazolo[4,5-c]pyridine moiety and the fluoren-9-yl group.
Molecular Structure Analysis
The molecular structure of the target compound likely features a pyridine ring fused with a thiazole ring, as suggested by the thiazolo[4,5-c]pyridine portion of the name. The presence of a fluoren-9-yl group indicates a bulky, aromatic substituent that could influence the compound's reactivity and physical properties. The compound also contains a carboxylic acid functional group, which is a common reactive site in organic chemistry.
Chemical Reactions Analysis
The chemical reactions involving the target compound would likely be centered around its functional groups. The carboxylic acid moiety is typically reactive towards nucleophiles and can participate in condensation reactions. The pyridine and thiazole rings may be involved in electrophilic substitution reactions, given their aromatic nature. The fluoren-9-yl group could potentially undergo reactions typical of polycyclic aromatic hydrocarbons, such as electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred to some extent from its structural features. The presence of multiple aromatic rings suggests that the compound would exhibit significant pi-pi stacking interactions, which could affect its solubility and melting point. The carboxylic acid group is likely to contribute to the compound's acidity and could form hydrogen bonds, impacting its boiling point and solubility in polar solvents.
The papers provided do not directly address the target compound, but they do offer valuable information on related chemical structures and synthetic methods that can be used to hypothesize about the synthesis, structure, and reactivity of the compound . Further research would be required to confirm these hypotheses and to provide a detailed analysis of the specific compound.
Aplicaciones Científicas De Investigación
Fluorescence Studies and Material Applications
- Carbon Dots with High Fluorescence Quantum Yield : Research has identified organic fluorophores, specifically derivatives of thiazolo and pyridine carboxylic acids, as critical components contributing to the high fluorescence quantum yields of carbon dots. These findings have significant implications for the development of advanced fluorescent materials for imaging and sensing applications (Lei Shi et al., 2016).
Photovoltaic and Electronic Applications
- Cathode-Modifying Layers for Polymer Solar Cells : Novel alcohol-soluble conjugated polymers incorporating pyridine units have been developed. These materials serve as efficient cathode interfacial layers, significantly enhancing the power conversion efficiency of polymer solar cells. This research opens new avenues for the application of pyridine-based materials in the field of renewable energy (Guiting Chen et al., 2017).
Antimicrobial Research
- Antimicrobial Activities of Pyridine Derivatives : Synthesized pyridine derivatives have demonstrated significant antimicrobial activities. This suggests their potential for development into new antimicrobial agents, contributing to the ongoing battle against resistant microbial strains (Hacer Bayrak et al., 2009).
Corrosion Inhibition
- Thiazole Based Pyridine Derivatives as Corrosion Inhibitors : Research on thiazole-based pyridine derivatives has highlighted their effectiveness as corrosion inhibitors for mild steel. These findings have important implications for the chemical industry, particularly in enhancing the lifespan and durability of metal components (Turuvekere K. Chaitra et al., 2016).
Organic Synthesis and Chemical Reactions
- Protection of Hydroxy-Groups in Organic Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been applied for the protection of hydroxy-groups in organic synthesis, demonstrating compatibility with a variety of acid- and base-labile protecting groups. This technique is particularly relevant for peptide synthesis and other areas requiring selective deprotection (C. Gioeli et al., 1982).
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-21(26)20-23-18-11-24(10-9-19(18)29-20)22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIPEKSVOJUQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)
![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)


![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)